3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
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Overview
Description
The compound “3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common feature in many pharmaceuticals and other biologically active compounds . The cyclopenta[c]pyridazine ring is a less common feature, but pyridazine rings are found in various drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups in the molecule, the connectivity of the atoms, and the molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The benzylpiperazine moiety could potentially undergo reactions at the nitrogen atoms or the benzyl group .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The benzylpiperazine moiety is likely to influence these properties .Scientific Research Applications
Antibacterial and Antifungal Properties
- Antimycobacterial Activity: Certain pyrido[3,4-d]pyridazine derivatives, including compounds structurally related to 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, have demonstrated promising antimycobacterial activity. For instance, compounds like 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one exhibited high effectiveness against mycobacterial strains. However, these compounds did not show significant activity against tested Gram-positive, Gram-negative bacteria, and fungi (Akçay et al., 2018).
Molecular Structure and Design
- Density Functional Theory Calculations: Research involving pyridazine analogs, including compounds similar to this compound, has focused on their molecular structure analysis. Using techniques like X-ray diffraction and density functional theory calculations, studies have explored the structural properties and energy frameworks of these compounds, providing insights into their molecular interactions and stability (Sallam et al., 2021).
Pharmacological Applications
- Acetylcholinesterase Inhibitors: Derivatives of pyridazine, structurally similar to the compound , have been investigated as potential acetylcholinesterase inhibitors. Structural modifications of these compounds can lead to variations in their inhibitory activity, with some showing significant potency and selectivity (Contreras et al., 2001).
Crystal Structure Analysis
- Solid State Structure Analysis: The crystal structure analysis of compounds related to this compound reveals important details about their molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds (Shen et al., 2012).
Antimicrobial Activity
- Broad Spectrum Antimicrobial Activity: Various pyridazine derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown promising antibacterial activity, indicating the potential of this compound derivatives in antimicrobial applications (Peesapati & Venkata, 2002).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, also known as 1-benzyl-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine, is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It is known that compounds of similar structure can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction between this compound and MAPK14 could result in changes in the protein’s activity, leading to alterations in downstream cellular processes .
Biochemical Pathways
These include the MAPK signaling pathway, which plays a key role in various cellular functions such as cell growth, differentiation, and apoptosis .
Result of Action
Given its target, it can be inferred that it may influence cellular processes regulated by mapk14, potentially leading to changes in cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-2-5-15(6-3-1)14-21-9-11-22(12-10-21)18-13-16-7-4-8-17(16)19-20-18/h1-3,5-6,13H,4,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCODCMIXCRQQCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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